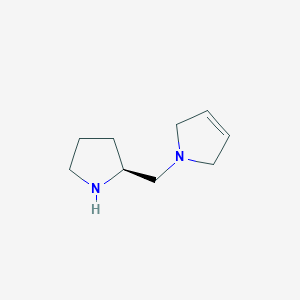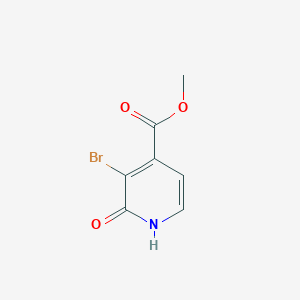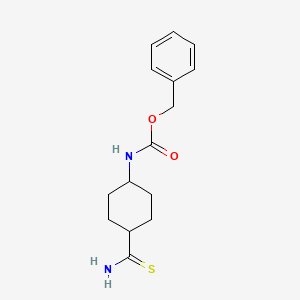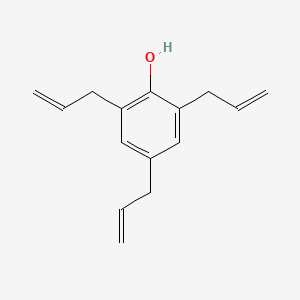
1-(1-isopropyl-1H-imidazol-2-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This specific compound features an isopropyl group attached to the nitrogen at position 1 and an ethanol group at position 2 of the imidazole ring. Imidazoles are known for their broad range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach includes the condensation of aldehydes with 2-aminobenzylalcohol, followed by reaction with tosylamine to form the desired imidazole derivative . Industrial production methods often involve multi-step processes that ensure high yields and purity of the final product.
Analyse Des Réactions Chimiques
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: It serves as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.
Industry: It is used in the production of agrochemicals, dyes, and functional materials.
Mécanisme D'action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways. In biological systems, imidazole derivatives often act by inhibiting enzymes or interfering with cellular processes. For example, they can inhibit cytochrome P450 enzymes, leading to altered metabolism of drugs and other compounds . The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-(1-Isopropyl-1H-imidazol-2-yl)ethanol can be compared with other similar compounds, such as:
1-(1H-Imidazol-1-yl)ethanol: Lacks the isopropyl group, leading to different chemical and biological properties.
2-(1H-Imidazol-1-yl)ethanol: Has the ethanol group at a different position on the imidazole ring, affecting its reactivity and applications.
1-(4-(1H-Imidazol-1-yl)phenyl)ethanone: Contains a phenyl group, which significantly alters its chemical behavior and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C8H14N2O |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
1-(1-propan-2-ylimidazol-2-yl)ethanol |
InChI |
InChI=1S/C8H14N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-7,11H,1-3H3 |
Clé InChI |
BEIWJNZSMYPYGY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1C=CN=C1C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


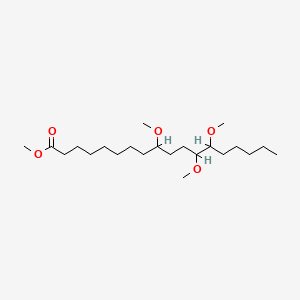
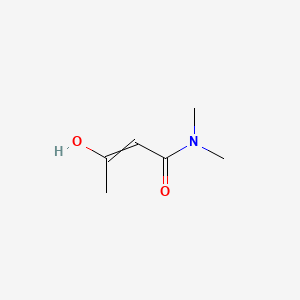
![(1-Phenylethyl)[1-(3,4-xylyl)ethyl]benzene](/img/structure/B13950405.png)

![[(2-Methoxybuta-1,3-dien-1-yl)sulfanyl]benzene](/img/structure/B13950408.png)
![5-Iodo-2-[[2-(2-nitrophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13950413.png)

![6H-Imidazo[1,5,4-de]quinoxaline](/img/structure/B13950423.png)
